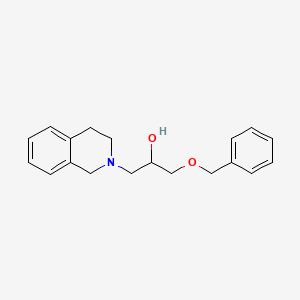

1-(benzyloxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(benzyloxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol is a synthetic organic compound featuring a propan-2-ol backbone substituted with a benzyloxy group and a 3,4-dihydroisoquinoline moiety. This compound is structurally related to pharmacologically active agents targeting neurological, antiproliferative, or anti-inflammatory pathways .

For example, derivatives of 3,4-dihydroisoquinoline are frequently modified at the propanolamine chain or aromatic substituents to optimize pharmacokinetic or pharmacodynamic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzyloxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzyloxy intermediate, followed by the introduction of the dihydroisoquinoline moiety through a series of nucleophilic substitution and reduction reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes. These methods would be designed to maximize efficiency and minimize waste, often utilizing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The dihydroisoquinoline moiety can be reduced to form tetrahydroisoquinoline derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of the dihydroisoquinoline moiety can produce tetrahydroisoquinoline derivatives.

Scientific Research Applications

1-(Benzyloxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(benzyloxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and dihydroisoquinoline moieties may bind to different sites on the target molecule, leading to changes in its activity or function. Detailed studies of these interactions can provide insights into the compound’s effects at the molecular level.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Functional Insights

The thienyl-substituted analog (MW 323.84) incorporates a sulfur-containing heterocycle, which may alter electronic properties and metabolic pathways .

Functional Group Modifications :

- The trifluoromethylphenyl derivative (MW ~406.3) leverages a strong electron-withdrawing group, often used to enhance binding to hydrophobic enzyme pockets or resist oxidative metabolism .

- Can125’s propenamide and hydroxybenzyl groups suggest a dual role in stabilizing protein-ligand interactions (e.g., CD44 binding) and improving solubility .

Biological Activity Trends: While direct data for the parent compound are unavailable, analogs like Can125 and Can159 demonstrate high affinity for CD44, a receptor implicated in cancer metastasis and inflammation . Hydroxamic acid derivatives (e.g., N-hydroxy-3-(1-(p-tolyl)-3,4-dihydroisoquinolin-2(1H)-yl)propenamide) are associated with histone deacetylase (HDAC) inhibitory activity, a mechanism exploited in oncology .

Biological Activity

1-(benzyloxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and metabolic diseases. This article explores its biological activity, synthesizing findings from various studies and highlighting its pharmacological profiles.

The molecular formula of this compound is C19H23NO2, with a molecular weight of approximately 297.39 g/mol. The compound features a benzyloxy group attached to a propanol backbone, which is further linked to a dihydroisoquinoline moiety. These structural characteristics contribute to its biological activity.

Anticonvulsant Activity

Recent studies have indicated that compounds related to the isoquinoline structure exhibit significant anticonvulsant properties. For instance, research into hybrid molecules that incorporate elements of well-known antiepileptic drugs (AEDs) has shown promising results in seizure models. The efficacy of these compounds was evaluated using the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) tests in mice, where several derivatives demonstrated protective effects against seizures at doses ranging from 42.83 mg/kg to 67.65 mg/kg .

Table 1: Anticonvulsant Activity of Related Compounds

| Compound | ED50 (MES) | ED50 (PTZ) | Safety Profile |

|---|---|---|---|

| Compound 4 | 67.65 mg/kg | 42.83 mg/kg | High |

| Compound 8 | 54.90 mg/kg | 50.29 mg/kg | Moderate |

| Compound 20 | N/A | 47.39 mg/kg | High |

Metabolic Disease Treatment

The compound has also been explored for its potential in treating metabolic diseases. A patent describes a pharmaceutical composition including this compound as an effective ingredient for preventing or treating metabolic disorders . This suggests that its mechanism may involve modulation of metabolic pathways, although specific details on its action remain limited.

Study on Anticonvulsant Efficacy

A study conducted on the anticonvulsant efficacy of various compounds synthesized from the isoquinoline framework revealed that the tested compounds significantly reduced seizure frequency and severity in animal models. The study highlighted that the introduction of the benzyloxy group may enhance the lipophilicity and blood-brain barrier penetration of these compounds, thereby increasing their anticonvulsant potential .

ADME-Tox Profile

In terms of absorption, distribution, metabolism, and excretion (ADME-Tox), preliminary studies indicated that related compounds exhibit favorable pharmacokinetic properties. For instance, they demonstrated good permeability in artificial membrane assays and stability in human liver microsomes (HLMs). Additionally, no significant hepatotoxicity was observed at concentrations up to 10 µM .

Properties

Molecular Formula |

C19H23NO2 |

|---|---|

Molecular Weight |

297.4 g/mol |

IUPAC Name |

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-phenylmethoxypropan-2-ol |

InChI |

InChI=1S/C19H23NO2/c21-19(15-22-14-16-6-2-1-3-7-16)13-20-11-10-17-8-4-5-9-18(17)12-20/h1-9,19,21H,10-15H2 |

InChI Key |

WPJZTIVXTMTTDV-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CC(COCC3=CC=CC=C3)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.